Home > Products > Screening Compounds P33988 > Sofosbuvir impurity G
Sofosbuvir impurity G -

Sofosbuvir impurity G

Catalog Number: EVT-1484427
CAS Number:
Molecular Formula: C22H29FN3O9P
Molecular Weight: 529.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sofosbuvir impurity G, also known as Impurity E in some literature, is a chemical compound identified during the synthesis and analysis of sofosbuvir. [] Sofosbuvir itself is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B polymerase, playing a crucial role in HCV replication. [] Impurities like Sofosbuvir impurity G are often classified as "related substances" in pharmaceutical analysis and are meticulously monitored and controlled due to their potential impact on the safety and efficacy of the final drug product. [] Understanding the properties and behavior of such impurities is crucial for developing robust and safe pharmaceutical manufacturing processes.

Overview

Sofosbuvir impurity G is a process-related impurity associated with the antiviral drug sofosbuvir, which is primarily utilized for treating hepatitis C virus infections. Sofosbuvir functions as a nucleotide analog inhibitor, specifically targeting the hepatitis C virus non-structural protein 5B RNA-dependent RNA polymerase, an essential enzyme for viral replication. The presence of impurities like sofosbuvir impurity G can occur during the synthesis and manufacturing processes of sofosbuvir, raising concerns about the quality and efficacy of the final pharmaceutical product .

Source

Sofosbuvir impurity G is derived from the synthesis pathways of sofosbuvir itself. As a diastereoisomer of sofosbuvir, it is generated during the chemical reactions involved in producing the active pharmaceutical ingredient. This impurity has been identified in various studies and patents related to the synthesis and purification of sofosbuvir .

Classification

Sofosbuvir impurity G is classified as a chemical impurity within pharmaceutical formulations. Its classification is critical for regulatory compliance and quality control in drug manufacturing processes, ensuring that impurities are monitored and controlled to maintain drug safety and efficacy .

Synthesis Analysis

Methods

The synthesis of sofosbuvir impurity G involves multiple steps that can vary based on the specific synthetic route employed. A common method includes high-performance liquid chromatography for separating and identifying impurities during sofosbuvir synthesis. Additionally, several patents detail specific synthetic processes that yield high-purity forms of this impurity.

Technical Details

One notable preparation method involves a six-step reaction synthesis process designed to yield high-purity sofosbuvir impurities. This method emphasizes reasonable process design, operability, and environmental considerations, ultimately achieving purities exceeding 99% . The process typically involves:

  1. Dissolution of intermediates in organic solvents.
  2. Addition of reagents such as triethylamine and phosphorus tribromide.
  3. Purification steps using column chromatography with dichloromethane and methanol systems to isolate the desired product.
Molecular Structure Analysis

Data

The molecular formula for sofosbuvir impurity G is C22H29FN3O9P. The compound's structure features multiple functional groups characteristic of nucleotide analogs, contributing to its biological activity.

Chemical Reactions Analysis

Reactions

Sofosbuvir impurity G undergoes various chemical reactions typical for organic compounds. These include:

  • Oxidation
  • Reduction
  • Substitution

Common reagents utilized in these reactions include dichloromethane, methanol, ethyl acetate, and ammonia. Understanding these reactions is crucial for developing effective purification strategies during the manufacturing process .

Technical Details

The reaction mechanisms involve standard organic chemistry principles where functional groups are modified to achieve desired chemical properties or purities. For example, oxidation may involve converting alcohol groups into carbonyls or acids.

Mechanism of Action

Process

Sofosbuvir impurity G acts similarly to its parent compound sofosbuvir by inhibiting the hepatitis C virus RNA-dependent RNA polymerase. This inhibition prevents viral replication by interfering with the enzyme's activity.

Data

The metabolic pathway for sofosbuvir includes its conversion into an active form known as GS-461203. The pharmacokinetics indicate that at least 80% of an administered dose is absorbed into systemic circulation as either sofosbuvir or its metabolites .

Physical and Chemical Properties Analysis

Physical Properties

Sofosbuvir impurity G possesses characteristics typical of organic compounds with similar structures. It is generally solid at room temperature with specific melting points that can vary based on purity levels.

Chemical Properties

The chemical properties include solubility in various organic solvents and stability under standard laboratory conditions. Detailed analyses often employ techniques like nuclear magnetic resonance spectroscopy to confirm structural integrity and purity levels .

Applications

Scientific Uses

Sofosbuvir impurity G has significant applications in scientific research across multiple domains:

  1. Pharmaceutical Chemistry: It aids in studying the synthesis and purification processes of antiviral drugs.
  2. Biological Research: Researchers utilize it to understand pharmacokinetics and pharmacodynamics related to sofosbuvir.
  3. Quality Control: In the pharmaceutical industry, monitoring impurities like sofosbuvir impurity G ensures drug safety and efficacy during production processes.
Introduction to Sofosbuvir and Its Impurities

Sofosbuvir as a Direct-Acting Antiviral Agent: Pharmacological Significance in HCV Treatment

Sofosbuvir (chemical name: Isopropyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-phenoxy-phosphoryl]amino]propanoate) is a uridine nucleotide analog prodrug that revolutionized hepatitis C virus (HCV) treatment. It inhibits the NS5B RNA-dependent RNA polymerase, essential for viral replication [3] [7]. Unlike earlier interferon-based regimens, sofosbuvir-based therapies achieve >90% sustained virological response (SVR) across genotypes 1–4, with pan-genotypic activity attributed to the highly conserved NS5B catalytic site [2] [3]. The drug’s metabolic activation involves hepatic conversion to the pharmacologically active triphosphate form (GS-461203), which incorporates into HCV RNA, causing chain termination [4] [7].

Table 1: Key Characteristics of Sofosbuvir and Impurity G

ParameterSofosbuvirImpurity G
CAS Registry No.1190307-88-01337482-15-1
Molecular FormulaC₂₂H₂₉FN₃O₉PC₂₂H₂₉FN₃O₉P
Molecular Weight529.45 g/mol529.45 g/mol
Stereochemistry(2'R,3'R,4'R,5'R)Diastereoisomer
RoleActive ingredientProcess-related impurity
Detection in APIN/A≤0.15% (ICH limits)

Regulatory and Pharmacopoeial Requirements for Impurity Profiling in Antiviral Therapeutics

International regulatory frameworks mandate strict control of impurities in direct-acting antivirals (DAAs) due to potential impacts on efficacy and safety. ICH Q3A(R2) and Q3B(R2) guidelines classify impurities into identified, unidentified, and specified categories, requiring qualification thresholds of 0.10–0.15% for daily doses ≤2g [2] [6]. Sofosbuvir impurities must be:

  • Structurally identified using chromatographic and spectroscopic methods
  • Quantified at levels ≥0.05%
  • Toxicologically qualified if exceeding thresholds [6]Pharmacopoeial monographs (USP, EP) now include specific tests for sofosbuvir-related impurities using reverse-phase HPLC or UPLC methods with mass detection. These methods enforce stringent system suitability criteria, including resolution factors (R > 2.0 between sofosbuvir and Impurity G) and precision (RSD < 5%) [4] [6].

Table 2: Key Regulatory Guidelines for Sofosbuvir Impurity Control

GuidelineScopeImpurity ThresholdAnalytical Requirements
ICH Q3A(R2)New drug substances0.10% (≤2g/day)Identification threshold: 0.10%
ICH Q3B(R2)New products0.15% (≤2g/day)Qualification threshold: 0.15%
ICH M7(R1)Mutagenic impurities≤1.5 μg/daySpecialized LC-MS/MS methods
USP <1086>Impurities in APIsReport: 0.05%Forced degradation studies required

Classification and Nomenclature of Sofosbuvir-Related Impurities: Focus on Impurity G

Sofosbuvir impurities arise from synthesis intermediates, degradation products, or stereoisomers:

  • Process-related impurities: Residual solvents, catalysts (e.g., palladium), or phosphoryl intermediates [6]
  • Degradation products: Hydrolysis products under acidic/basic conditions (e.g., loss of isopropyl ester) or oxidative products [4]
  • Stereoisomers: Diastereomeric impurities like Impurity G [1] [5]

Sofosbuvir Impurity G (CAS 1337482-15-1) is a diastereoisomer differing in chiral center configurations. Its structure was confirmed through advanced analytical techniques:

  • Stereochemical assignment: ¹H/¹³C/³¹P/¹⁹F NMR and HSQC/HMBC experiments confirmed distinct spatial arrangements compared to sofosbuvir [4]
  • Mass spectral data: HRMS shows m/z 530.158 [M+H]⁺ (identical molecular weight but distinct fragmentation pattern) [1]
  • Chromatographic behavior: UPLC retention time (Rₜ = 6.2 min) differs from sofosbuvir (Rₜ = 4.8 min) under gradient conditions [4] [6]

Table 3: Analytical Characterization of Sofosbuvir Impurity G

Characterization MethodKey FindingsSignificance
¹⁹F NMR (DMSO-d₆)δ -198.2 ppm (vs. sofosbuvir: δ -201.5 ppm)Fluorine stereochemical environment shift
³¹P NMR (DMSO-d₆)δ 3.8 ppm (vs. sofosbuvir: δ 4.1 ppm)Phosphoryl linkage alteration
HRMS (ESI+)530.158 [M+H]⁺; Calc. for C₂₂H₃₀FN₃O₉P: 530.159Confirms molecular formula
HPLC-UV/ELSDRₜ = 6.2 min (0.1% TFA water:acetonitrile gradient)Distinguishes from API (Rₜ=4.8 min)
Chiral HPLCResolves four stereoisomers (including Impurity G)Confirms diastereomeric nature

Properties

Product Name

Sofosbuvir impurity G

IUPAC Name

propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-2-(hydroxymethyl)-4-methyloxolan-3-yl]oxy-phenoxyphosphoryl]amino]propanoate

Molecular Formula

C22H29FN3O9P

Molecular Weight

529.5 g/mol

InChI

InChI=1S/C22H29FN3O9P/c1-13(2)32-19(29)14(3)25-36(31,34-15-8-6-5-7-9-15)35-18-16(12-27)33-20(22(18,4)23)26-11-10-17(28)24-21(26)30/h5-11,13-14,16,18,20,27H,12H2,1-4H3,(H,25,31)(H,24,28,30)/t14-,16+,18+,20+,22+,36?/m0/s1

InChI Key

IBMLPFZASPUMOW-IAAJYNJHSA-N

SMILES

CC(C)OC(=O)C(C)NP(=O)(OC1C(OC(C1(C)F)N2C=CC(=O)NC2=O)CO)OC3=CC=CC=C3

Synonyms

(2S)-Isopropyl 2-(((((2R,3R,4R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-2-(hydroxymethyl)-4-methyltetrahydrofuran-3-yl)oxy)(phenoxy)phosphoryl)amino)propanoate

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(OC1C(OC(C1(C)F)N2C=CC(=O)NC2=O)CO)OC3=CC=CC=C3

Isomeric SMILES

C[C@@H](C(=O)OC(C)C)NP(=O)(O[C@@H]1[C@H](O[C@H]([C@]1(C)F)N2C=CC(=O)NC2=O)CO)OC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.